molecular formula C15H11ClF3NO B2643309 4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol CAS No. 1232821-39-4

4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol

Cat. No.: B2643309
CAS No.: 1232821-39-4
M. Wt: 313.7
InChI Key: WSHZBVXNWHFTEN-AWQFTUOYSA-N
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Description

4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol is a chemical compound known for its unique structure and properties. It is a member of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a phenolic hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol typically involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 4-(trifluoromethyl)benzylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Additionally, the purification process may involve techniques such as column chromatography or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or amines.

Scientific Research Applications

4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as an antibacterial and antifungal agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various chemical compounds.

Mechanism of Action

The mechanism of action of 4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the trifluoromethyl group can increase the lipophilicity of the compound, allowing it to interact more effectively with biological membranes and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-((E)-{[4-fluorobenzyl]imino}methyl)phenol
  • 4-chloro-2-((E)-{[4-methylbenzyl]imino}methyl)phenol
  • 4-chloro-2-((E)-{[4-nitrobenzyl]imino}methyl)phenol

Uniqueness

4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications.

Properties

IUPAC Name

4-chloro-2-[[4-(trifluoromethyl)phenyl]methyliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO/c16-13-5-6-14(21)11(7-13)9-20-8-10-1-3-12(4-2-10)15(17,18)19/h1-7,9,21H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHZBVXNWHFTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=CC2=C(C=CC(=C2)Cl)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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